molecular formula C10H8Br2N2O B13210981 6,8-Dibromo-5-methoxyquinolin-3-amine

6,8-Dibromo-5-methoxyquinolin-3-amine

Cat. No.: B13210981
M. Wt: 331.99 g/mol
InChI Key: LNJULJLGKVRFIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5-methoxyquinolin-3-amine typically involves the bromination of 5-methoxyquinolin-3-amine. The process can be carried out using bromine in a suitable solvent such as chloroform . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the 6 and 8 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinoline ring.

Scientific Research Applications

6,8-Dibromo-5-methoxyquinolin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. This modulation can lead to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-5-methoxyquinolin-3-amine is unique due to the specific positioning of the bromine atoms and the methoxy group, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other quinoline derivatives.

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

6,8-dibromo-5-methoxyquinolin-3-amine

InChI

InChI=1S/C10H8Br2N2O/c1-15-10-6-2-5(13)4-14-9(6)7(11)3-8(10)12/h2-4H,13H2,1H3

InChI Key

LNJULJLGKVRFIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1C=C(C=N2)N)Br)Br

Origin of Product

United States

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